1,3-Divinylbenzene

free-radical polymerization kinetics crosslinking

1,3-Divinylbenzene (1,3-DVB, m-divinylbenzene) is the meta-substituted isomer of divinylbenzene, a difunctional vinyl aromatic monomer used primarily as a crosslinking agent in styrenic and acrylic polymer systems. Unlike commercial divinylbenzene, which is an undefined mixture of meta and para isomers plus ethylvinylbenzene contaminants, 1,3-DVB is available as a purified single isomer (≥98% by GC) stabilized with TBC.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 108-57-6
Cat. No. B087150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Divinylbenzene
CAS108-57-6
Synonyms1,3-diethenylbenzene
1,3-divinylbenzene
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)C=C
InChIInChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2
InChIKeyPRJNEUBECVAVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Divinylbenzene (CAS 108-57-6) Procurement Guide: Isomer-Specific Crosslinker for Precision Polymer Networks


1,3-Divinylbenzene (1,3-DVB, m-divinylbenzene) is the meta-substituted isomer of divinylbenzene, a difunctional vinyl aromatic monomer used primarily as a crosslinking agent in styrenic and acrylic polymer systems . Unlike commercial divinylbenzene, which is an undefined mixture of meta and para isomers plus ethylvinylbenzene contaminants, 1,3-DVB is available as a purified single isomer (≥98% by GC) stabilized with TBC . Its meta substitution geometry confers quantitatively distinct polymerization kinetics, network topology, and end-use material properties compared to its 1,4-DVB analog, making isomer identity a critical procurement specification rather than an interchangeable parameter.

Isomer Identity Defines Network Architecture: Why 1,3-Divinylbenzene and 1,4-Divinylbenzene Are Not Interchangeable


The standard industrial practice of using mixed-isomer divinylbenzene (typically ~2:1 m:p ratio with ethylvinylbenzene impurities) introduces uncontrolled batch-to-batch variability in crosslink density, sulfonation kinetics, and ion-exchange selectivity . When pure isomers are compared, 1,3-DVB polymerizes approximately 20-30% faster than 1,4-DVB, reaches gelation at lower monomer conversion, yields networks with substantially fewer pendant unreacted vinyl groups, and produces ion-exchange resins with measurably higher cation selectivity . Furthermore, the reactivity ratios of 1,3-DVB with styrene (r₁=0.605, r₂₋ₘ=0.88) versus 1,4-DVB (r₁=0.77, r₂₋ₚ=2.08) dictate fundamentally different comonomer incorporation profiles, directly controlling crosslink distribution uniformity . Selecting the single isomer is therefore a formulation control strategy, not merely a purity preference.

Quantitative Differentiation Evidence: 1,3-Divinylbenzene versus Closest Analogs


Homopolymerization Rate: 1,3-DVB Polymerizes Faster than 1,4-DVB in Both Toluene and 2-Ethylhexanoic Acid

In a head-to-head kinetic study at 70°C, pure meta-divinylbenzene (1,3-DVB) polymerized at a measurably higher rate than pure para-divinylbenzene (1,4-DVB) in both toluene and 2-ethylhexanoic acid (2-EHA) solvents. The apparent rate constant ratio (k_p/k_t)^(1/2) was higher for the meta isomer in both solvent systems, and this rate advantage was observed consistently in the pre-gelation regime .

free-radical polymerization kinetics crosslinking

Reactivity Ratios with Styrene: 1,3-DVB Yields More Random Copolymerization than 1,4-DVB

Reactivity ratios for styrene (r₁) copolymerization with pure meta-divinylbenzene (r₂₋ₘ) and pure para-divinylbenzene (r₂₋ₚ) were redetermined using radioactivity assay techniques at 80°C with benzoyl peroxide initiator. At 0.55–3.7% conversion, r₁ = 0.605 / r₂₋ₘ = 0.88 for the meta system, versus r₁ = 0.77 / r₂₋ₚ = 2.08 for the para system. The r₂₋ₚ value of 2.08 indicates a strong preference of the growing radical for p-DVB monomer, leading to clustering of p-DVB units and heterogeneous crosslink distribution, whereas the m-DVB system (r₂₋ₘ = 0.88, close to unity with r₁) produces a statistically more random incorporation .

copolymerization reactivity ratios styrene-DVB

Gel Point Conversion: 1,3-DVB Reaches Gelation at Lower Monomer Conversion than 1,4-DVB

The monomer conversion at the visual gel point was found to be higher for para-DVB than for meta-DVB in both toluene and 2-EHA at 70°C. Size exclusion chromatography (SEC) analysis independently confirmed this result: the gel point determined by the sudden increase in high-molecular-weight fraction occurred earlier (at lower conversion) for 1,3-DVB. This means less 1,3-DVB monomer needs to be incorporated to achieve a percolating network, consistent with the more efficient crosslinking topology of the meta isomer .

gelation crosslinking network formation

Pendant Vinyl Group Content: Poly(1,3-DVB) Networks Contain Far Fewer Unreacted Double Bonds than Poly(1,4-DVB)

Bromination analysis of pendant (unreacted) vinyl groups during and after homopolymerization revealed that poly(para-DVB) has a substantially higher content of pendant vinyl groups than poly(meta-DVB). This finding was consistent both during the polymerization and in the final polymer . The lower pendant vinyl content in 1,3-DVB networks indicates more complete consumption of both vinyl groups per crosslinker molecule, yielding a more fully crosslinked architecture with fewer dangling chain ends.

pendant vinyl residual unsaturation post-polymerization modification

Ion-Exchange Selectivity: Sulfonated 1,3-DVB Resins Exhibit Higher Cation Selectivity than 1,4-DVB Resins

A systematic comparison of sulfonated polystyrene resins crosslinked with pure m-DVB versus pure p-DVB (both at 8 mole % crosslinker) demonstrated that the difference between the selectivity coefficient (K_H^M) for the m-DVB resin and the p-DVB resin is relatively large and increases with the natural order of affinity of the cations, up to the silver ion . The para-DVB crosslinked network yields a tighter, less uniform structure that restricts ion accessibility and reduces selectivity . In separate sulfonation kinetic studies at 16 mole % crosslinking, the order of decreasing sulfonation rate was commercial-DVB > p-DVB > m-DVB; however, at 32 mole % the order reversed to commercial-DVB > m-DVB > p-DVB, demonstrating that m-DVB networks remain more accessible to sulfonation at high crosslink densities .

ion-exchange resin selectivity coefficient sulfonation

Anionic Polymerization: Pendant Vinyl Reactivity of Poly(1,3-DVB) Is ~50-Fold Lower than Poly(1,4-DVB)

In the LDA/DPA-initiated anionic polymerization of DVB isomers, the second-order rate constant (k) for the reaction of lithium diethylamide with the pendant vinyl groups of poly(1,3-DVB) was measured as 1.19 × 10⁻³ L·mol⁻¹·s⁻¹. This value is approximately one-fiftieth (~2%) of the corresponding rate constant for poly(1,4-DVB) . This dramatic difference in pendant vinyl reactivity is attributed to the meta-substitution pattern, which electronically deactivates the remaining vinyl group after one vinyl has reacted, suppressing crosslinking side reactions and enabling the formation of soluble, well-defined poly(DVB) .

anionic polymerization soluble poly(DVB) pendant reactivity

Optimal Application Scenarios for 1,3-Divinylbenzene Driven by Quantitative Differentiation


High-Selectivity Ion-Exchange Resins for Water Treatment and Chromatography

When producing strong acid cation (SAC) exchange resins, the use of pure 1,3-DVB as the crosslinking monomer yields a more uniform network with higher cation selectivity coefficients (K_H^M) compared to 1,4-DVB or mixed-isomer DVB, with the selectivity advantage increasing for higher-affinity cations up to Ag⁺ . The more open meta-crosslinked architecture also ensures faster and more complete sulfonation at high crosslink densities (≥16 mole %), where p-DVB networks become kinetically resistant to functionalization . For manufacturers targeting premium-grade water-softening resins or chromatographic stationary phases where separation resolution is directly tied to isomer purity, specification of single-isomer 1,3-DVB is a process-critical decision .

Controlled Architecture Polymers via Living Anionic Polymerization

1,3-DVB is the preferred divinylbenzene isomer for living anionic polymerization strategies aimed at producing soluble, well-defined hyperbranched or star polymers. The approximately 50-fold lower reactivity of pendant vinyl groups in poly(1,3-DVB) compared to poly(1,4-DVB) suppresses uncontrolled crosslinking, enabling predictable molecular weights (up to 60,500 g/mol) and narrow dispersities (Mw/Mn < 1.05) when appropriate additives are employed . This differential reactivity is the mechanistic basis for synthesizing soluble poly(DVB) — a material class inaccessible with 1,4-DVB under identical conditions . Research groups pursuing precision macromolecular engineering should explicitly procure the meta isomer.

High-Temperature or Oxidative-Stability-Demanding Crosslinked Materials

Networks crosslinked with 1,3-DVB contain substantially fewer residual pendant vinyl groups than those prepared with 1,4-DVB, as demonstrated by bromination analysis throughout the polymerization . These unreacted double bonds are primary sites for thermal oxidation, yellowing, and embrittlement. In applications such as high-temperature ion-exchange resins, catalyst supports, or optical-grade polymer beads where long-term thermal/oxidative stability is a performance requirement, the inherently lower residual unsaturation of 1,3-DVB-based networks provides a quantifiable degradation-resistance advantage over 1,4-DVB-crosslinked analogs.

Rapid-Cycle Resin Bead Manufacturing with Lower Initiator Demand

The faster intrinsic polymerization rate and earlier gel point of 1,3-DVB relative to 1,4-DVB — confirmed by dilatometric kinetics and SEC analysis across multiple solvent systems at 70°C — translates directly into reduced cycle times in suspension polymerization processes for resin bead production. The more random comonomer incorporation (r₂₋ₘ = 0.88 vs. r₂₋ₚ = 2.08 with styrene) also yields more predictable crosslink density evolution during polymerization, reducing the process optimization burden when transitioning from lab to production scale . Manufacturers seeking to maximize throughput or minimize initiator consumption should evaluate single-isomer 1,3-DVB for these kinetic advantages.

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